molecular formula C7H4F2N4O B593982 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol CAS No. 1255574-38-9

2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol

Cat. No.: B593982
CAS No.: 1255574-38-9
M. Wt: 198.133
InChI Key: GEAURNZYUSYOAH-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol is a chemical compound with the molecular formula C7H4F2N4O and a molecular weight of 198.13 g/mol It is characterized by the presence of two fluorine atoms, a tetrazole ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,5-difluorophenol with sodium azide and a suitable catalyst under controlled conditions to form the tetrazole ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for 2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of difluoroquinones.

    Reduction: Formation of partially or fully reduced tetrazole derivatives.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the tetrazole ring and phenol group. These interactions can modulate various biochemical pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluoro-4-(1H-tetrazol-1-yl)aniline
  • 2,5-Difluoro-4-(1H-tetrazol-1-yl)benzoic acid
  • 2,5-Difluoro-4-(1H-tetrazol-1-yl)benzaldehyde

Uniqueness

2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol is unique due to the combination of the phenol group with the tetrazole ring and fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2,5-difluoro-4-(tetrazol-1-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N4O/c8-4-2-7(14)5(9)1-6(4)13-3-10-11-12-13/h1-3,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAURNZYUSYOAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)O)F)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682177
Record name 2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-38-9
Record name Phenol, 2,5-difluoro-4-(1H-tetrazol-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255574-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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